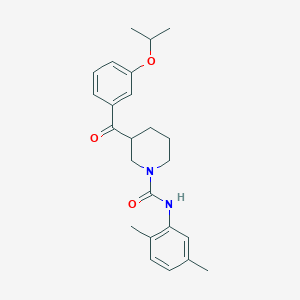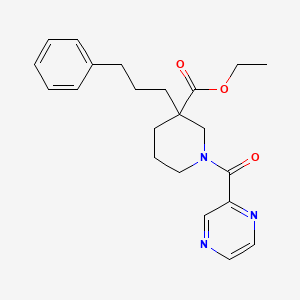![molecular formula C17H26N2O B6009478 N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6009478.png)
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine, commonly known as N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is a neurotoxin that has been widely used in scientific research to study Parkinson's disease (PD). The compound was first synthesized in the 1970s as a byproduct of an attempt to create a synthetic opioid, and its neurotoxic effects were discovered in the 1980s when a group of drug users developed PD-like symptoms after ingesting a contaminated drug.
Wirkmechanismus
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine is converted to the neurotoxic metabolite 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death.
Biochemical and Physiological Effects:
This compound-induced neurotoxicity leads to a loss of dopaminergic neurons in the substantia nigra, resulting in a reduction in dopamine levels in the striatum. This leads to the development of PD-like symptoms, including tremors, rigidity, and bradykinesia. This compound has also been shown to induce neuroinflammation and oxidative stress, which may contribute to the pathogenesis of PD.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine in lab experiments include its ability to selectively damage dopaminergic neurons, its reproducibility, and its ability to induce PD-like symptoms in animal models. However, there are also several limitations to using this compound, including its neurotoxicity to humans and the need for strict safety protocols when handling the compound.
Zukünftige Richtungen
Future research on N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine may focus on identifying potential therapies for PD by testing drugs that can protect dopaminergic neurons from this compound-induced neurotoxicity. Additionally, researchers may continue to use this compound to develop animal models of PD to better understand the disease and test potential therapies. Finally, researchers may also investigate the role of neuroinflammation and oxidative stress in the pathogenesis of PD using this compound-induced neurotoxicity as a model.
Synthesemethoden
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine can be synthesized using a variety of methods, but the most common method involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (this compound) with formaldehyde and morpholine. The resulting product is then reduced using sodium borohydride to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine has been widely used in scientific research to study the pathogenesis of PD. The compound selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and the development of PD-like symptoms. This compound-induced neurotoxicity has been used to develop animal models of PD, which have been instrumental in understanding the disease and testing potential therapies.
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-5-16-14-17(7-6-15(16)4-1)18-8-3-9-19-10-12-20-13-11-19/h1-2,4-5,17-18H,3,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSGTWUZEKFVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6009405.png)


![1-[2-({4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6009415.png)

![2-{[5-[(benzylthio)methyl]-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6009440.png)
![ethyl 5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6009448.png)
![2-(4-phenyl-3-pyridin-4-yl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6009453.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6009459.png)
![3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6009463.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6009472.png)
![4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6009475.png)
![7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6009481.png)
![N-methyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6009488.png)
